molecular formula C15H25N3O5 B14242542 5-(6-Aminohexyl)-2'-deoxyuridine CAS No. 189219-95-2

5-(6-Aminohexyl)-2'-deoxyuridine

Cat. No.: B14242542
CAS No.: 189219-95-2
M. Wt: 327.38 g/mol
InChI Key: LBEXYJPSGGMWRG-YNEHKIRRSA-N
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Description

5-(6-Aminohexyl)-2’-deoxyuridine is a modified nucleoside analog that has garnered significant interest in the fields of molecular biology and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Aminohexyl)-2’-deoxyuridine typically involves the modification of oligodeoxynucleotides using H-phosphonate chemistry. An aliphatic diamine is coupled with a phosphonate group, forming a phosphoramidate linkage to the last internucleotide phosphate of oligodeoxynucleotides . This method avoids stringent acidic conditions and allows for efficient purification steps.

Industrial Production Methods

While specific industrial production methods for 5-(6-Aminohexyl)-2’-deoxyuridine are not extensively documented, the general approach involves large-scale synthesis using similar H-phosphonate chemistry techniques. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(6-Aminohexyl)-2’-deoxyuridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The aminohexyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in the reactions involving 5-(6-Aminohexyl)-2’-deoxyuridine include:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride.

    Nucleophiles: Such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while nucleophilic substitution can result in various substituted products.

Scientific Research Applications

5-(6-Aminohexyl)-2’-deoxyuridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(6-Aminohexyl)-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The aminohexyl group enhances its binding affinity to nucleic acid targets, potentially disrupting DNA replication and transcription. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-Aminohexyl)-2’-deoxyuridine is unique due to its specific modification at the 5-position of deoxyuridine, which enhances its functionality and broadens its range of applications compared to other similar compounds.

Properties

CAS No.

189219-95-2

Molecular Formula

C15H25N3O5

Molecular Weight

327.38 g/mol

IUPAC Name

5-(6-aminohexyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C15H25N3O5/c16-6-4-2-1-3-5-10-8-18(15(22)17-14(10)21)13-7-11(20)12(9-19)23-13/h8,11-13,19-20H,1-7,9,16H2,(H,17,21,22)/t11-,12+,13+/m0/s1

InChI Key

LBEXYJPSGGMWRG-YNEHKIRRSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCCCCN)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CCCCCCN)CO)O

Origin of Product

United States

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